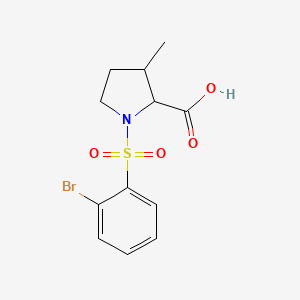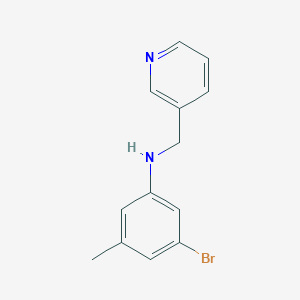![molecular formula C12H14BrN3 B6632661 3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B6632661.png)
3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline is a chemical compound that belongs to the class of anilines, which are organic compounds that contain an amino group attached to an aromatic ring. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of 3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline in cancer cells involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in the regulation of cell growth, proliferation, and survival. By inhibiting this pathway, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline has no significant toxicity in animal models. It has been shown to be well-tolerated and does not cause any adverse effects on the liver or kidneys. However, further studies are needed to determine its long-term effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline is its potential use in cancer research. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on 3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline. One direction is to study its potential use in combination with other anti-cancer drugs to enhance its efficacy. Another direction is to study its potential use in other inflammatory diseases such as arthritis. Additionally, further studies are needed to determine its long-term effects and potential toxicity. Finally, there is a need for the development of new synthesis methods to improve the yield and solubility of this compound.
Synthesis Methods
The synthesis of 3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline involves the reaction between 2-methylpyrazole-3-carbaldehyde and 3-bromo-5-methylaniline in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline has shown potential applications in various scientific research fields. In medicine, it has been studied for its anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.
In agriculture, 3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline has been studied for its potential use as a herbicide. It has been shown to effectively control the growth of weeds in rice fields without causing any harm to the rice plants.
In materials science, this compound has been studied for its potential use as a building block for the synthesis of functional materials such as polymers and metal-organic frameworks.
properties
IUPAC Name |
3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-9-5-10(13)7-11(6-9)14-8-12-3-4-15-16(12)2/h3-7,14H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABBTCMWBFRJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid](/img/structure/B6632579.png)
![(2S,3R)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B6632587.png)
![(2R)-4-amino-2-[(3,4-dichlorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632596.png)


![(2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid](/img/structure/B6632611.png)
![(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6632620.png)
![(2S)-3-[(2,3-dichlorophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632621.png)
![(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid](/img/structure/B6632633.png)


![(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632656.png)
![3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6632666.png)
